N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}oxolane-3-carboxamide
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Overview
Description
N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}oxolane-3-carboxamide is a useful research compound. Its molecular formula is C13H13F3N4O2 and its molecular weight is 314.268. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
Research in the synthesis of [1,2,4]Triazolo[1,5-a]pyridines and related compounds has developed significantly, offering methods for creating structures that could potentially include the mentioned compound. For instance, Huntsman and Balsells (2005) describe a method for synthesizing [1,2,4]Triazolo[1,5-a]pyridines from 2-aminopyridines, which could be relevant for forming the core structure of the target compound (Huntsman & Balsells, 2005). Similarly, Zheng et al. (2014) developed a metal-free synthesis approach for 1,2,4-triazolo[1,5-a]pyridines, indicating the versatility and interest in synthesizing triazolopyridines for various scientific applications (Zheng et al., 2014).
Potential Applications in Drug Discovery
Although direct applications of "N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide" were not specified, the structural motifs within this compound, such as the triazolopyridine core, are often explored for their biological activities. Compounds with similar structures have been evaluated for various biological activities, including antimicrobial and antitumor effects. For example, Riyadh (2011) explored enaminones as precursors for synthesizing substituted pyrazoles and pyridines with potential antitumor and antimicrobial activities, highlighting the broad interest in such heterocyclic compounds for pharmacological research (Riyadh, 2011).
Advanced Organic Synthesis
Advanced synthesis techniques for creating complex heterocyclic structures indicate the compound's relevance in exploring new chemical entities. For instance, the synthesis of pyridine and triazole derivatives, as discussed by Youssef et al. (2012), demonstrates the ongoing interest in developing novel compounds with potential applications in material science and drug discovery (Youssef et al., 2012).
Mechanism of Action
Target of Action
The primary target of the compound N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}oxolane-3-carboxamide is c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their dysregulation is often associated with cancer .
Mode of Action
This compound interacts with its targets, the c-Met/VEGFR-2 kinases, by binding to them . This binding inhibits the activity of the kinases, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The inhibition of c-Met/VEGFR-2 kinases by this compound affects several biochemical pathways. These include pathways involved in cell growth and survival, such as the PI3K/AKT and MAPK pathways . The inhibition of these pathways leads to a decrease in cell proliferation and survival .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability .
Result of Action
The result of the action of this compound is a decrease in cell proliferation and survival . This is due to its inhibition of c-Met/VEGFR-2 kinases and the subsequent decrease in the activity of pathways involved in cell growth and survival .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other molecules can affect the compound’s ability to bind to its targets .
Properties
IUPAC Name |
N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2/c14-13(15,16)9-1-3-20-10(5-9)18-19-11(20)6-17-12(21)8-2-4-22-7-8/h1,3,5,8H,2,4,6-7H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZAALSMHJZDKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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